molecular formula C10H10I2O2 B2585580 1-(4-Ethoxy-3,5-diiodophenyl)ethanone CAS No. 313550-43-5

1-(4-Ethoxy-3,5-diiodophenyl)ethanone

Cat. No.: B2585580
CAS No.: 313550-43-5
M. Wt: 415.997
InChI Key: MGDGDBUBFWRWIC-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-diiodophenyl)ethanone is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a para-ethoxyacetophenone core with ortho-iodine substituents, makes it a versatile intermediate for synthesizing more complex molecules. This compound is structurally related to intermediates used in the synthesis of Amiodarone, a well-known Class III antiarrhythmic drug used for treating severe ventricular tachycardia and fibrillation . The diiodinated aromatic ring is a key pharmacophoric element in such active pharmaceutical ingredients (APIs). Researchers utilize this ethanone derivative as a precursor in exploring new therapeutic agents, particularly for cardiac conditions. The presence of iodine atoms on the aromatic ring offers reactive sites for further cross-coupling reactions, such as Suzuki or Ullmann-type couplings, allowing for structural diversification. The ethoxy and ketone functional groups also provide handles for further chemical modification. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-ethoxy-3,5-diiodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10I2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDGDBUBFWRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone typically involves the iodination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the phenyl ring at the 3 and 5 positions .

Chemical Reactions Analysis

1-(4-Ethoxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Ethoxy-3,5-diiodophenyl)ethanone is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of electrophilic aromatic substitution reactions.

    Biology: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with iodine-containing functional groups.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone is primarily related to its ability to undergo electrophilic aromatic substitution reactionsThis property is exploited in the synthesis of complex organic molecules and radiolabeled compounds .

Comparison with Similar Compounds

Key Observations:

  • Iodine vs. Methoxy Substituents : Diiodo derivatives exhibit higher molecular weights and lower solubility in polar solvents compared to dimethoxy analogs (e.g., Acetosyringone). The electron-withdrawing iodine atoms also increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions .
  • Ethoxy vs. Hydroxy Groups: Ethoxy substitution improves stability against oxidation compared to hydroxy groups. For example, 1-(4-hydroxy-3,5-diiodophenyl)ethanone requires careful pH control during synthesis to prevent deiodination , whereas ethoxy derivatives are less prone to such side reactions.

Iodination Reactions

  • 1-(4-Hydroxy-3,5-diiodophenyl)ethanone: Synthesized using NaI and H₂O₂ in water, catalyzed by SeCl₄ (20% yield at 50°C) .
  • 1-(2-Hydroxy-3,5-diiodophenyl)ethanone: Achieved via iodination of 2-hydroxyacetophenone with I₂ and HIO₃ in ethanol (75–85% yield) .

Etherification

Ethoxy groups are typically introduced via Williamson ether synthesis or nucleophilic aromatic substitution. For example, 1-(4-Ethoxy-3,5-difluorophenyl)ethanone is synthesized by reacting 4-fluoro-3,5-difluorophenylacetone with ethyl bromide under basic conditions .

Biological Activity

1-(4-Ethoxy-3,5-diiodophenyl)ethanone, with the chemical formula C₁₄H₁₃I₂O, is an organic compound characterized by a phenyl ring substituted with ethoxy and iodine groups. This unique structure contributes to its significant biological activities, making it a candidate for various pharmaceutical applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound’s structure features:

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Diiodophenyl Substituents : Imparts unique reactivity due to the presence of halogens.

The chemical behavior of this compound is influenced by the ketone functional group and halogen substituents, which play critical roles in its interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for drug development targeting microbial infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies reveal that it induces apoptosis in various cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The halogenated structure allows for interactions with enzymes through halogen bonding, potentially affecting their activity and binding affinity.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells via mitochondrial pathways, leading to increased ROS levels and subsequent cell death .

Case Studies

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Study : A recent study assessed the efficacy of this compound against multi-drug resistant bacteria. Results indicated significant inhibition compared to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cancer Research : Another investigation focused on its effects on breast cancer cell lines. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting that it could be developed into an effective anticancer drug .

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